molecular formula C21H21ClO4 B14957835 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one

Cat. No.: B14957835
M. Wt: 372.8 g/mol
InChI Key: FJNGYXLSUDOJGK-UHFFFAOYSA-N
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Description

4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is a synthetic organic compound with the molecular formula C21H21ClO4. It belongs to the class of chromen-2-one derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 4-methoxybenzyl alcohol with 6-chloro-4-butyl-2H-chromen-2-one under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-butyl-6-chloro-7-[(4-methoxybenzyl)oxy]-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of both butyl and methoxybenzyl groups. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H21ClO4

Molecular Weight

372.8 g/mol

IUPAC Name

4-butyl-6-chloro-7-[(4-methoxyphenyl)methoxy]chromen-2-one

InChI

InChI=1S/C21H21ClO4/c1-3-4-5-15-10-21(23)26-19-12-20(18(22)11-17(15)19)25-13-14-6-8-16(24-2)9-7-14/h6-12H,3-5,13H2,1-2H3

InChI Key

FJNGYXLSUDOJGK-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=CC(=C(C=C12)Cl)OCC3=CC=C(C=C3)OC

Origin of Product

United States

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